

Application Note: Quantification of Voclosporin in Whole Blood by LC-MS/MS

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Compound of Interest

Compound Name: Voclosporin

Cat. No.: B1684031

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Introduction

Voclosporin is a potent calcineurin inhibitor used as an immunosuppressant, particularly in the treatment of lupus nephritis.[1][2] Therapeutic drug monitoring of **voclosporin** in whole blood is crucial for optimizing dosing regimens to ensure efficacy while minimizing toxicity.[3][4] This application note provides a detailed protocol for the quantification of **voclosporin** in human whole blood using a rapid, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies and routine clinical monitoring.

Voclosporin functions by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[1][2][5] By blocking calcineurin, **voclosporin** prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokines like IL-2.[1][2] This ultimately leads to a reduction in T-cell proliferation and the overall immune response.[1][2]

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow for quantifying **voclosporin** in whole blood.

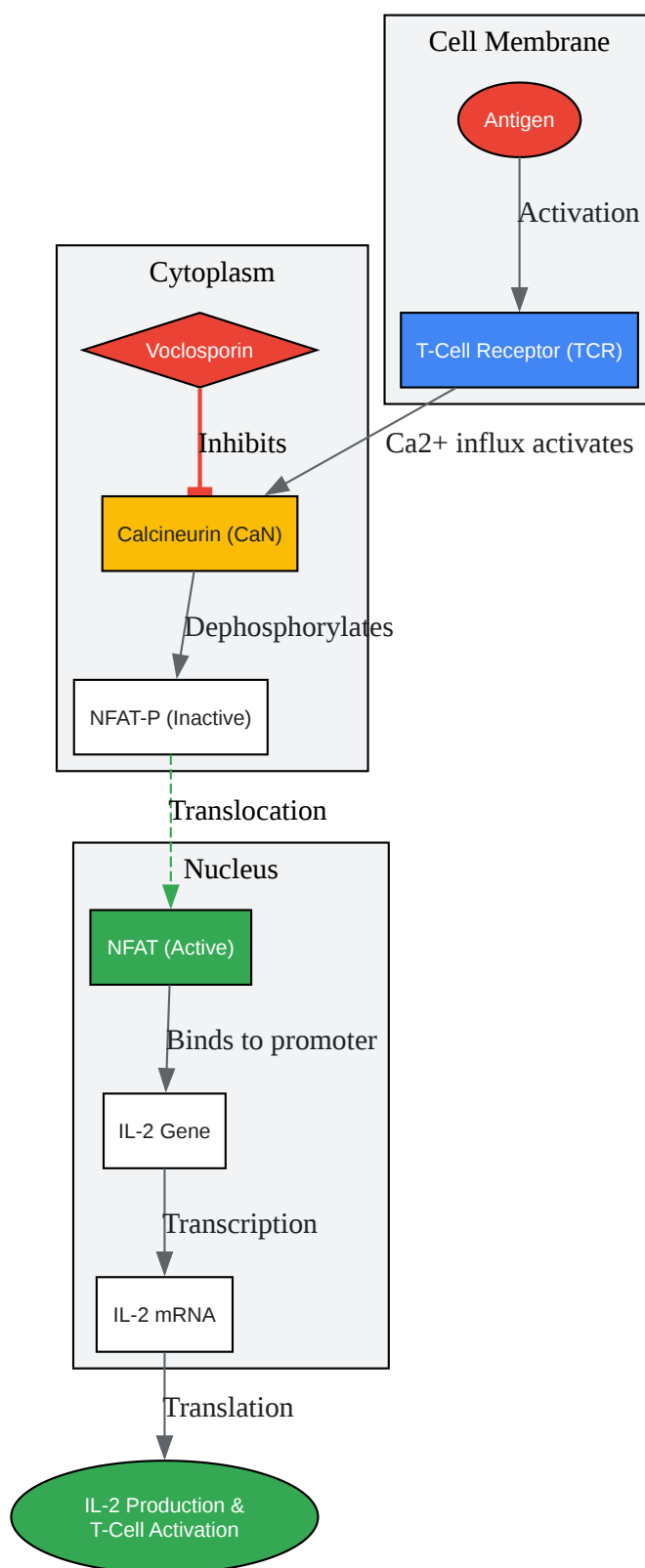


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Caption: A high-level overview of the **voclosporin** quantification workflow.

Voclosporin Signaling Pathway

The diagram below illustrates the mechanism of action of **voclosporin** in inhibiting T-cell activation.



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Caption: Mechanism of action of **voclosporin** in T-cells.

Detailed Protocols

Sample Preparation: Protein Precipitation

- Aliquot 100 µL of whole blood sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.[\[6\]](#)[\[7\]](#)
- Add 200 µL of the internal standard (ISTD) working solution (deuterated **voclosporin**, e.g., **voclosporin-D4**, in methanol).
- Add 200 µL of a protein precipitation solution containing methanol and 0.2 M zinc sulfate.[\[4\]](#)[\[6\]](#)[\[7\]](#)
- Vortex the mixture vigorously for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[\[4\]](#)
- Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A validated LC-MS/MS system, such as an Applied Biosystems/MDS-Sciex API3000 or equivalent, is recommended.[\[6\]](#)[\[7\]](#)

| Parameter | Condition |
|--------------------|--|
| LC Column | Zorbax SB-C8, 2.1 x 12.5 mm, 3.5 µm or equivalent[6][7] |
| Column Temperature | 60°C[6][7] |
| Mobile Phase A | Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate |
| Mobile Phase B | Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 1: LC-MS/MS Conditions

Gradient Elution Program

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0.0 | 50 |
| 1.0 | 100 (step) |
| 2.0 | 50 (step) |
| 3.0 | 50 |

Table 2: Gradient Elution Program

Mass Spectrometry Parameters

The MRM transitions should be optimized for the specific instrument used. The following are example transitions for **voclosporin** and a deuterated internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|-----------------------|----------------------|--------------------|
| Voclosporin | [M+NH4] ⁺ | Optimized Fragment |
| Voclosporin-D4 (ISTD) | [M+NH4] ⁺ | Optimized Fragment |

Table 3: Example MRM Transitions Note: The ammonium adduct ([M+NH4]⁺) is often monitored for cyclosporine analogs to achieve higher sensitivity.[8]

Quantitative Data Summary

The method should be validated according to regulatory guidelines (e.g., ICH M10).[3] The following tables summarize typical performance characteristics of a validated method.

Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r ²) |
|-------------|---------------------------|---|
| Voclosporin | 1 - 200[6] | ≥ 0.995 |
| Voclosporin | 1 - 1000[7] | ≥ 0.99 |

Table 4: Calibration Curve Linearity

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|----------|-----------------------|---------------------------|---------------------------|-------------------|
| Low | 3 | ≤ 15% | ≤ 15% | ± 15% |
| Medium | 50 | ≤ 15% | ≤ 15% | ± 15% |
| High | 150 | ≤ 15% | ≤ 15% | ± 15% |

Table 5: Precision and Accuracy Data Note: Acceptance criteria are typically ≤15% CV for precision and ±15% for accuracy (≤20% and ±20% at the Lower Limit of Quantification).

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of **voclosporin** in whole blood. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput therapeutic drug monitoring and clinical research. The method demonstrates excellent sensitivity, precision, and accuracy over a clinically relevant concentration range.

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